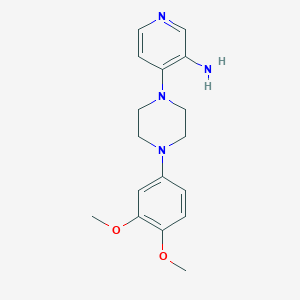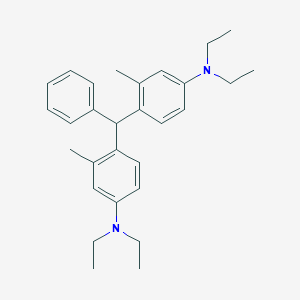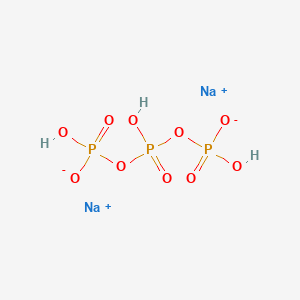
Piperazine, 1-(3-amino-4-pyridyl)-1-(3,4-dimethoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-(3-amino-4-pyridyl)-1-(3,4-dimethoxyphenyl)- is a chemical compound that has been extensively studied for its scientific research applications. It is a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of piperazine, 1-(3-amino-4-pyridyl)-1-(3,4-dimethoxyphenyl)- is complex and varies depending on the specific receptor it is interacting with. However, in general, it works by binding to the receptor and either activating or inhibiting its activity. This can lead to a wide range of biochemical and physiological effects, depending on the receptor and the specific cellular pathway involved.
Biochemical and physiological effects:
Piperazine, 1-(3-amino-4-pyridyl)-1-(3,4-dimethoxyphenyl)- has been found to have a wide range of biochemical and physiological effects. Some of these include:
- Modulating neurotransmitter release and uptake
- Regulating blood pressure and heart rate
- Influencing mood and behavior
- Regulating appetite and metabolism
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using piperazine, 1-(3-amino-4-pyridyl)-1-(3,4-dimethoxyphenyl)- in lab experiments is its specificity for certain receptors. This allows researchers to study the effects of activating or inhibiting specific receptors without affecting others. However, one limitation is that its effects can be complex and can vary depending on the cellular context, making it important to carefully design experiments to ensure accurate results.
Orientations Futures
There are many potential future directions for research involving piperazine, 1-(3-amino-4-pyridyl)-1-(3,4-dimethoxyphenyl)-. Some of these include:
- Developing new drugs that target specific receptors
- Studying the effects of piperazine on different cellular pathways
- Investigating the potential therapeutic uses of piperazine in various diseases and conditions
- Developing new methods for synthesizing piperazine and related compounds
Conclusion:
Piperazine, 1-(3-amino-4-pyridyl)-1-(3,4-dimethoxyphenyl)- is a valuable tool for scientific research due to its specificity for certain receptors and wide range of biochemical and physiological effects. Its complex mechanism of action and potential for future research make it an important compound for researchers in various fields.
Méthodes De Synthèse
The synthesis of piperazine, 1-(3-amino-4-pyridyl)-1-(3,4-dimethoxyphenyl)- can be achieved through a multi-step process. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with 3-amino-4-pyridinecarboxamide in the presence of a catalyst such as sulfuric acid. This reaction produces an intermediate compound, which is then further reacted with piperazine to yield the final product.
Applications De Recherche Scientifique
Piperazine, 1-(3-amino-4-pyridyl)-1-(3,4-dimethoxyphenyl)- has been extensively studied for its scientific research applications. One of its primary uses is as a ligand for various receptors, including dopamine, serotonin, and adrenergic receptors. This makes it a valuable tool for studying the mechanisms of action of these receptors and developing new drugs that target them.
Propriétés
Numéro CAS |
14549-68-9 |
|---|---|
Nom du produit |
Piperazine, 1-(3-amino-4-pyridyl)-1-(3,4-dimethoxyphenyl)- |
Formule moléculaire |
C17H22N4O2 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
4-[4-(3,4-dimethoxyphenyl)piperazin-1-yl]pyridin-3-amine |
InChI |
InChI=1S/C17H22N4O2/c1-22-16-4-3-13(11-17(16)23-2)20-7-9-21(10-8-20)15-5-6-19-12-14(15)18/h3-6,11-12H,7-10,18H2,1-2H3 |
Clé InChI |
RGTATZHNAGDZSW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)N2CCN(CC2)C3=C(C=NC=C3)N)OC |
SMILES canonique |
COC1=C(C=C(C=C1)N2CCN(CC2)C3=C(C=NC=C3)N)OC |
Autres numéros CAS |
14549-68-9 |
Synonymes |
4-[4-(3,4-Dimethoxyphenyl)-1-piperazinyl]-3-pyridinamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide](/img/structure/B82080.png)










